3-(3-Hydroxyphenyl)propionic acid

Vascular Biology Nitric Oxide Signaling Cardiovascular Pharmacology

3-(3-Hydroxyphenyl)propionic acid (3HPPA) is an endogenous phenolic acid metabolite with unique meta-hydroxyl positioning conferring distinct eNOS activation, vasodilatory potency, and superior protection against cadmium-induced cytotoxicity compared to para-isomers or precursor polyphenols. The compound serves as a convergent endpoint metabolite for metabolomics biomarker validation and provides reliable chromatographic separation from structurally similar phenolic acids. Procure analytical standard-grade 3HPPA (≥98% purity) for applications in cardiovascular research, heavy metal detoxification studies, and targeted metabolomics. Competitive bulk pricing and global shipping available.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 621-54-5
Cat. No. B033180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyphenyl)propionic acid
CAS621-54-5
SynonymsDihydro-m-coumaric Acid;  NSC 33135;  NSC 39468;  m-Hydroxyphenylpropionic Acid;  β-(3-Hydroxyphenyl)propionic Acid;  β-(m-Hydroxyphenyl)propionic Acid;  3-(3-Hydroxyphenyl)propanoic Acid;  3-Hydroxyphenyl)propionic Acid;  3-(m-Hydroxyphenyl)propionic Acid; 
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC(=O)O
InChIInChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
InChIKeyQVWAEZJXDYOKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Hydroxyphenyl)propionic Acid (CAS 621-54-5): Baseline Characterization for Scientific Procurement


3-(3-Hydroxyphenyl)propionic acid (3HPPA, CAS 621-54-5, C9H10O3, MW 166.17) is an endogenous phenolic acid and a major gut microbial metabolite derived from dietary polyphenols including caffeic acid, chlorogenic acid, procyanidins, and citrus flavanones [1]. The compound bears a single hydroxyl group at the meta position of the phenyl ring, distinguishing it structurally from para-hydroxy isomers such as 3-(4-hydroxyphenyl)propionic acid (CAS 501-97-3) [2]. 3HPPA is commercially available as a bioactive small molecule, analytical standard (≥98% purity), and research-grade intermediate .

Why Generic Substitution Fails for 3-(3-Hydroxyphenyl)propionic Acid in Research and Industrial Applications


Generic substitution of 3-(3-hydroxyphenyl)propionic acid with closely related hydroxyphenylpropionic acid isomers (e.g., 3-(4-hydroxyphenyl)propionic acid, CAS 501-97-3; or 3-(2-hydroxyphenyl)propionic acid) or precursor polyphenols (e.g., chlorogenic acid, caffeic acid) is not scientifically valid due to documented divergence in bioactivity, metabolic fate, and analytical behavior. The meta-hydroxyl position confers distinct eNOS activation capacity and vasodilatory potency that is absent in the para-isomer [1]. Furthermore, 3HPPA exhibits superior protective efficacy against cadmium-induced erythrocyte cytotoxicity compared to its dietary precursor chlorogenic acid in head-to-head comparative studies [2]. In analytical workflows, chromatographic retention time differences between 3HPPA and structurally similar phenolic acids (e.g., ferulic acid, p-coumaric acid) preclude interchangeable use as reference standards [3].

Product-Specific Quantitative Evidence Guide: 3-(3-Hydroxyphenyl)propionic Acid (3HPPA)


Meta-Hydroxyl Position Enables eNOS-Mediated Vasodilation: Direct Comparison with Para-Isomer

The meta-hydroxyl substitution of 3HPPA confers eNOS-dependent vasorelaxant activity that is not observed with the para-hydroxy isomer 3-(4-hydroxyphenyl)propionic acid. In isolated rat aortic ring assays, 3HPPA produced concentration-dependent relaxation that was abolished by eNOS inhibitor L-NAME (Nω-nitro-L-arginine methyl ester), confirming NO-mediated mechanism. The para-isomer exhibited negligible vasorelaxant activity under identical conditions [1]. In spontaneously hypertensive rats (SHR), 3HPPA (10 mg/kg, i.v.) reduced systolic blood pressure by 28 ± 5 mmHg and diastolic pressure by 22 ± 4 mmHg dose-dependently, without affecting cardiac contractility or heart rate .

Vascular Biology Nitric Oxide Signaling Cardiovascular Pharmacology

Superior Protective Efficacy Against Cadmium-Induced Erythrocyte Cytotoxicity: 3HPPA vs. Chlorogenic Acid

In a direct comparative study evaluating protection against cadmium (Cd)-induced erythrocyte cytotoxicity, 3HPPA demonstrated significantly greater protective efficacy than its dietary precursor chlorogenic acid (CGA). At equivalent concentrations, 3HPPA reduced Cd-induced hemolysis to a greater extent and more effectively restored PKC (protein kinase C) activity ratio. Specifically, the PKC activity ratio increased from 7.7% (CGA treatment) to 12.0% (3HPPA treatment) relative to Cd-exposed controls [1]. In vivo, 3HPPA administration to Cd-exposed mice resulted in lower erythrocyte Cd accumulation and improved membrane integrity markers compared to CGA-treated groups [2].

Toxicology Erythrocyte Protection Oxidative Stress Heavy Metal Antagonism

Microbial Metabolite Specificity: 3HPPA as Distinct Catabolite of Multiple Dietary Polyphenol Classes

3HPPA is a convergent gut microbial metabolite derived from structurally diverse dietary polyphenols including caffeic acid, chlorogenic acid, catechin, procyanidins, hesperetin, naringenin, and ferulic acid [1][2][3]. In human fecal fermentation studies, 3HPPA production from caffeic acid and its esters reached maximal levels after 2 hours, accounting for 9-24% of the initial substrate dose, whereas the alternative metabolite benzoic acid accumulated slowly to only 4-5% after 24 hours [1]. In rats fed a catechin-supplemented diet, 3HPPA was one of three major urinary metabolites, with total excretion of these microbial metabolites accounting for 4.7 g/100 g of catechin ingested [4]. Importantly, distinct metabolic pathways produce different hydroxyphenylpropionic acid isomers: hesperetin metabolism yields 3-(3′-hydroxyphenyl)propionic acid, whereas naringenin metabolism yields 3-(4′-hydroxyphenyl)propionic acid [3].

Gut Microbiota Metabolism Polyphenol Catabolism Metabolomics Biomarker Discovery

Validated HPLC Analytical Method with Chromatographic Resolution from Structurally Similar Phenolic Acids

A validated HPLC-UV method enables simultaneous quantification of 3HPPA alongside five related phenolic compounds (chlorogenic acid, caffeic acid, p-coumaric acid, ferulic acid, hippuric acid) with baseline resolution. The method achieves linearity across defined concentration ranges with correlation coefficients of 0.9979-0.9999, average recoveries of 86.84-101.56%, and RSD of 1.15-2.29% [1]. Chromatographic conditions employ an Agilent Eclipse XDB-C18 column (250×4.6mm, 5μm) with methanol-1% acetic acid gradient elution at 1 mL/min, dual-wavelength detection (320 nm and 253 nm) [2]. This method provides validated analytical parameters that enable procurement of 3HPPA for use as an authenticated reference standard in polyphenol metabolite analysis.

Analytical Chemistry HPLC Method Validation Quality Control Metabolite Quantification

Established Synthetic Route Enabling Access to 3HPPA as Intermediate for Chiral Auxiliary Preparation

3HPPA serves as a precursor for the synthesis of m-hydrobenzoin-derived chiral auxiliaries used in diastereoselective reduction of α-keto esters [1]. Unlike the para-isomer which is primarily used as a fluorogenic substrate for oxidases (e.g., horseradish peroxidase) [2], the meta-isomer provides distinct synthetic utility in asymmetric catalysis. The compound is also employed as an intermediate in the preparation of various organic synthetic products and pharmaceutical intermediates . Commercial availability at technical grade purity levels (98-99%) supports its use in synthetic applications .

Organic Synthesis Chiral Auxiliary Asymmetric Synthesis Industrial Intermediate

Optimal Research and Industrial Application Scenarios for 3-(3-Hydroxyphenyl)propionic Acid Based on Quantitative Evidence


Cardiovascular Pharmacology: eNOS-Dependent Vasodilation and Antihypertensive Studies

Use 3HPPA for ex vivo aortic ring assays or in vivo blood pressure studies requiring eNOS-mediated vasorelaxation. As documented in Section 3, the meta-hydroxy isomer uniquely activates eNOS to produce NO-dependent vasodilation, whereas the para-isomer exhibits negligible activity under identical conditions [1]. In SHR models, 3HPPA produces quantifiable systolic/diastolic blood pressure reduction (28 ± 5 mmHg and 22 ± 4 mmHg at 10 mg/kg i.v.) without chronotropic or inotropic effects [2].

Toxicology and Food Safety: Heavy Metal Antagonism and Erythrocyte Protection

Employ 3HPPA as a lead compound in cadmium (Cd) toxicity antagonism research. Head-to-head data demonstrate 3HPPA provides 1.56-fold greater restoration of PKC activity compared to chlorogenic acid (12.0% vs. 7.7% increase) and more effectively reduces Cd accumulation in erythrocytes [1]. This quantitative superiority positions 3HPPA as the preferred test article over dietary precursor polyphenols for investigating mechanisms of heavy metal detoxification [2].

Metabolomics and Biomarker Discovery: Gut Microbial Polyphenol Catabolism

Utilize 3HPPA as a reference standard in targeted metabolomics studies of dietary polyphenol metabolism. The compound serves as a convergent endpoint metabolite from caffeic acid, chlorogenic acid, catechin, procyanidins, and citrus flavanones [1][2]. In vitro fermentation studies confirm 3HPPA accounts for up to 24% of substrate dose, representing a quantitatively dominant metabolite suitable for biomarker validation [3]. Chromatographic separation from structurally similar phenolic acids (ferulic acid, p-coumaric acid) is achievable using validated HPLC conditions [4].

Analytical Quality Control: HPLC Method Development and Routine Quantification

Procure 3HPPA analytical standard-grade material for HPLC-UV method calibration and validation in food, pharmaceutical, or biological sample analysis. The validated method described in Section 3 provides specific chromatographic parameters (C18 column, methanol-acetic acid gradient, dual-wavelength detection) with documented linearity (R² ≥0.9979), recovery (86.84-101.56%), and precision (RSD 1.15-2.29%) [1]. Commercial availability at ≥98% purity from multiple vendors supports routine use [2].

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